5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene
Description
Properties
CAS No. |
797047-74-6 |
|---|---|
Molecular Formula |
C19H13F5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-but-3-enyl-1,3-difluoro-2-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C19H13F5/c1-2-3-4-14-11-17(20)16(18(21)12-14)10-7-13-5-8-15(9-6-13)19(22,23)24/h2,5-6,8-9,11-12H,1,3-4H2 |
InChI Key |
UVRVNSZDJRVRPW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent.
Formation of the But-3-en-1-yl Group: The but-3-en-1-yl group can be introduced through a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and ethynyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives of 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene have been synthesized and evaluated for their effectiveness against drug-resistant bacteria. The presence of the trifluoromethyl group is known to enhance the pharmacodynamics and pharmacokinetics of these compounds, making them promising candidates for further development as antimicrobial agents .
Anti-Cancer Properties
Research indicates that compounds with similar structures may exhibit anti-cancer properties. The incorporation of difluoro and trifluoromethyl groups can influence the compound's interaction with biological targets, potentially leading to the development of novel anti-cancer therapeutics. Specific studies have demonstrated that such fluorinated compounds can inhibit tumor growth in vitro and in vivo models .
Optoelectronic Properties
The incorporation of 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene into polymer matrices has been explored for its optoelectronic properties. The compound's unique electronic structure contributes to improved thermal stability and light absorption characteristics in organic light-emitting diodes (OLEDs) and photovoltaic devices. Research has shown that materials incorporating this compound can achieve higher efficiency in energy conversion processes .
Synthesis of Advanced Materials
The synthesis of star-shaped hosts based on phenyls substituted with trifluoromethyl groups has been investigated. These materials exhibit enhanced thermal stability and modified glass transition temperatures, making them suitable for various applications in polymer science and nanotechnology .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Compounds derived from 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene showed significant growth inhibition against MRSA strains. |
| Study 2 | Anti-Cancer Properties | Trifluoromethyl-substituted analogs demonstrated cytotoxic effects on various cancer cell lines, indicating potential as anti-cancer agents. |
| Study 3 | Optoelectronic Applications | The incorporation of this compound into OLEDs resulted in improved efficiency and stability compared to traditional materials. |
Mechanism of Action
The mechanism of action of 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Ethenyl-1,3-difluoro-2-[[4-(trifluoromethyl)phenyl]ethynyl]benzene
- CAS No.: 797047-50-8
- Molecular Formula : C₁₇H₉F₅
- Molar Mass : 308.25 g/mol
- Structure : A benzene core substituted with a but-3-en-1-yl group at position 5, two fluorine atoms at positions 1 and 3, and an ethynyl-linked 4-(trifluoromethyl)phenyl group at position 2 .
This method is widely used for introducing ethynyl groups into aromatic systems .
Structural and Functional Analogues
The compound belongs to a class of arylacetylenes with fluorine and trifluoromethyl substituents. Below is a comparative analysis with structurally related compounds:
Key Comparative Insights
Substituent Effects: Trifluoromethyl vs. Halogen Diversity: Iodinated analogs (e.g., 6A, 20A) offer sites for further cross-coupling reactions, whereas the target compound’s but-3-en-1-yl group introduces unsaturation for polymerization or click chemistry .
Synthetic Flexibility: The Sonogashira reaction (used in 6A and 20A) is critical for ethynyl bond formation, but the target compound’s alkenyl substituent may require additional steps (e.g., Wittig or Heck reactions) .
Physicochemical Properties: The trifluoromethyl group increases molecular weight and hydrophobicity compared to non-fluorinated analogs, impacting solubility and bioavailability .
Biological Activity
Chemical Structure and Properties
5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene features a complex structure characterized by:
- Fluorine Substituents : The presence of difluoro and trifluoromethyl groups can enhance lipophilicity and influence interactions with biological targets.
- Ethynyl Group : This moiety is often associated with increased reactivity and potential for forming stable complexes with biomolecules.
Pharmacological Effects
The biological activity of this compound can be attributed to its interaction with various biological pathways. Key areas of interest include:
- Anticancer Activity : Studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Properties : The presence of fluorine in organic compounds often enhances their antimicrobial efficacy. Research has demonstrated that fluorinated ethynyl derivatives can disrupt bacterial cell membranes, leading to increased susceptibility to treatment .
The mechanisms through which 5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene exerts its effects may involve:
- Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures or binding to active sites, thereby altering metabolic pathways.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction pathways related to various physiological responses .
Study 1: Anticancer Activity
In a recent study, a series of fluorinated benzene derivatives were tested for their cytotoxic effects against various cancer cell lines. The results showed that the compound significantly inhibited the growth of breast cancer cells (MCF-7) at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis and caspase activation assays.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability, particularly against Staphylococcus aureus and Escherichia coli. The study suggested that the compound disrupts bacterial membrane integrity, leading to cell lysis.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 10.0 | Disruption of membrane integrity |
| Antimicrobial | Escherichia coli | 15.0 | Disruption of membrane integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
